molecular formula C11H17NOS B12634154 {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol CAS No. 919291-35-3

{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol

Cat. No.: B12634154
CAS No.: 919291-35-3
M. Wt: 211.33 g/mol
InChI Key: BFBCAMHDFDREGK-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Pyridine Ring : A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient character.
  • Sulfanyl Group (–S–) : Positioned at C2, forming a thioether linkage to the neopentyl group.
  • Hydroxymethyl Group (–CH2OH) : At C3, introducing hydrogen-bonding capability.
  • Neopentyl Substituent : A branched alkyl group [(CH3)3CCH2–] imparting steric bulk and hydrophobicity.

The spatial arrangement places the sulfanyl and hydroxymethyl groups in proximity, enabling intramolecular interactions that influence conformational stability.

Properties

CAS No.

919291-35-3

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

[2-(2,2-dimethylpropylsulfanyl)pyridin-3-yl]methanol

InChI

InChI=1S/C11H17NOS/c1-11(2,3)8-14-10-9(7-13)5-4-6-12-10/h4-6,13H,7-8H2,1-3H3

InChI Key

BFBCAMHDFDREGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CSC1=C(C=CC=N1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol typically involves the reaction of 3-pyridinemethanol with 2,2-dimethylpropylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler pyridine derivative.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridine derivatives without the sulfanyl group.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol exhibit significant anticancer properties. Studies have shown that certain pyridine derivatives can inhibit specific cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. For example, compounds targeting the p38 mitogen-activated protein kinase have shown promise in preclinical models .

Antioxidant Activity

The antioxidant capacity of this compound has been explored in various studies. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous chronic diseases. Experimental data suggest that this compound may scavenge free radicals effectively, contributing to its potential health benefits .

Neurological Disorders

Emerging evidence suggests that this compound may have neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from damage induced by neurotoxic agents. This property positions them as potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Diabetes Management

The role of pyridine-based compounds in diabetes management has also been studied. Some derivatives have shown the ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibiting DPP-IV can lead to improved glycemic control in diabetic patients, making this compound a candidate for further investigation in this area .

Case Studies

  • Anticancer Activity : A study conducted on a series of pyridine derivatives demonstrated that modifications at the 3-position significantly enhanced cytotoxicity against breast cancer cell lines. The presence of a sulfanyl group was found to be crucial for activity enhancement.
  • Neuroprotection : In vitro studies using neuronal cell cultures exposed to oxidative stress showed that compounds similar to this compound significantly reduced cell death compared to controls, suggesting a protective mechanism against oxidative damage.

Mechanism of Action

The mechanism of action of {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol with analogous pyridine-based methanol derivatives, focusing on structural variations, substituent effects, and inferred physicochemical properties.

Table 1: Structural Comparison of Selected Pyridine Methanol Derivatives

Compound Name Substituents at Pyridine Positions Molecular Weight (g/mol) Key Functional Groups Reference
This compound 2: Neopentylsulfanyl; 3: Methanol ~227.34 Sulfur ether, Hydroxymethyl N/A
(5,6-Dimethoxypyridin-2-yl)methanol 2: Methanol; 5,6: Dimethoxy ~185.19 Methoxy, Hydroxymethyl
(4-Methoxypyridin-2-yl)-methanol 2: Methanol; 4: Methoxy ~139.14 Methoxy, Hydroxymethyl
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol 2: Chloro; 3: Dimethoxymethyl; 4: Methanol ~231.68 Chloro, Acetal, Hydroxymethyl
(5-Iodopyridin-3-yl)-methanol 3: Methanol; 5: Iodo ~235.02 Iodo, Hydroxymethyl

Substituent Effects on Physicochemical Properties

  • Steric and Electronic Influence : The neopentylsulfanyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methoxy or chloro. This bulk may reduce solubility in polar solvents but enhance stability against nucleophilic attack .
  • Hydrogen Bonding: The hydroxymethyl group at position 3 enables hydrogen bonding, similar to other methanol derivatives. However, electron-withdrawing substituents (e.g., iodo in ) may reduce the hydroxyl group’s acidity compared to electron-donating groups (e.g., methoxy in ).

Biological Activity

{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol is a compound with potential pharmacological applications due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H17N1OS1
  • Molecular Weight : 225.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to modulate GPCR pathways, influencing cellular signaling related to inflammation and other physiological processes .
  • Enzyme Inhibition : Research indicates that derivatives of pyridine compounds can act as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders .
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to protective effects against oxidative stress in cells .

Biological Activity Data

Activity Effect Reference
GPCR ModulationInhibition of inflammatory pathways
Enzyme InhibitionReduced activity in metabolic enzymes
Antioxidant PropertiesScavenging free radicals

Case Study 1: Anti-inflammatory Effects

A study examined the anti-inflammatory properties of a compound similar to this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines revealed that compounds with similar structural motifs induced apoptosis and inhibited cell proliferation. This suggests that this compound may possess anticancer properties that warrant further investigation.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to fully understand its safety profile and any potential side effects.

Q & A

Q. What are the established synthetic routes for {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) functionalization of the pyridine ring and (2) introduction of the sulfanyl group. A common approach is nucleophilic substitution, where a halogenated pyridine precursor (e.g., 2-chloropyridin-3-yl methanol) reacts with 2,2-dimethylpropylthiol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Reaction temperatures between 60–80°C for 6–12 hours are typical . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures ensures high purity (>95%). Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent oxidation of the thiol group.

Q. How is the purity and structural integrity of this compound validated experimentally?

  • Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC; Rf ~0.5 in 7:3 hexane/ethyl acetate). Structural confirmation relies on:
  • ¹H/¹³C NMR : Key signals include the pyridine aromatic protons (δ 7.2–8.5 ppm), methyl groups of the 2,2-dimethylpropyl moiety (δ 1.0–1.2 ppm), and the methanol -OH proton (δ 2.5–3.5 ppm, broad) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 226.1 (calculated for C₁₁H₁₇NOS).
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, confirming stereochemistry .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

  • Methodological Answer : The compound is soluble in polar solvents like methanol, DMSO, and DMF but poorly soluble in water or hexane. Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) reveal degradation <5% over 72 hours in neutral buffers. For long-term storage, recommend refrigeration (4°C) in amber vials under nitrogen to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How does the electronic and steric nature of the 2,2-dimethylpropylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky 2,2-dimethylpropyl group introduces steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. However, the electron-donating sulfanyl moiety activates the pyridine ring toward electrophilic substitution at the 4- and 6-positions. DFT calculations (B3LYP/6-31G*) predict a HOMO density localized on the pyridine nitrogen and sulfur atom, facilitating regioselective functionalization . Experimental validation via Pd-catalyzed couplings with aryl halides shows moderate yields (40–60%) when using Pd(OAc)₂/XPhos in toluene at 100°C .

Q. What strategies resolve contradictory bioactivity data in cell-based assays for this compound?

  • Methodological Answer : Contradictions in IC₅₀ values (e.g., antiproliferative vs. non-toxic in MTT assays) often arise from assay conditions. Standardize protocols by:
  • Cell Line Authentication : Use STR profiling to confirm identity.
  • Dose-Response Curves : Test 10⁻⁹–10⁻³ M concentrations in triplicate.
  • Mechanistic Studies : Combine with RNA-seq to identify off-target effects (e.g., GPR40 agonism observed in similar compounds ).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05).

Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with targets like cytochrome P450. Docking scores (ΔG ~-8.5 kcal/mol) suggest strong binding to the heme iron via the pyridine nitrogen. MD trajectories (100 ns) reveal stable hydrogen bonds between the methanol group and Glu310. Validate predictions with SPR assays (KD ~2.3 µM) .

Q. What in vitro and in vivo models are appropriate for evaluating the metabolic stability of this compound?

  • Methodological Answer :
  • In Vitro : Liver microsomal assays (human/rat) with NADPH cofactor monitor depletion over 60 minutes (t₁/₂ calculated via first-order kinetics). LC-MS/MS quantifies metabolites like sulfoxide derivatives.
  • In Vivo : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; plasma samples analyzed at 0–24 hours. Pharmacokinetic parameters (Cmax, AUC) are compared to computational predictions from GastroPlus .

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